molecular formula C12H22N2O3 B7987397 [(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7987397
M. Wt: 242.31 g/mol
InChI Key: ODOAUWBQRKDFDY-LLVKDONJSA-N
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Description

[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative characterized by a piperidine ring substituted at the 3-position with an N-acetyl-N-isopropylamino group and an acetic acid moiety attached to the nitrogen at position 1. This compound has been utilized in research settings, particularly in the development of enantioselective chromatographic phases and as a synthetic intermediate for bioactive molecules. However, commercial availability of this compound has been discontinued, as noted in recent catalogs .

Key structural features include:

  • Piperidine core: A six-membered nitrogen-containing ring.
  • Substituent at position 3: A tertiary amine group with acetyl (COCH₃) and isopropyl (CH(CH₃)₂) branches.
  • Acetic acid group: Attached to the piperidine nitrogen (position 1), enhancing solubility and enabling conjugation in drug design.

Properties

IUPAC Name

2-[(3R)-3-[acetyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOAUWBQRKDFDY-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Functionalization

The synthesis begins with the functionalization of the piperidine ring at the 3-position. A common strategy involves introducing the isopropyl-amino group via reductive amination or nucleophilic substitution. For example, (R)-3-aminopiperidine is reacted with isopropyl bromide in the presence of a base such as diisopropylethylamine (DIPEA) to yield (R)-3-isopropylaminopiperidine. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to minimize racemization.

Key Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield (%)
Isopropyl-amino introductionIsopropyl bromide, DIPEADCM0–25°C78–85

Acetylation of the Isopropyl-Amino Group

The isopropyl-amino group is acetylated using acetyl chloride or acetic anhydride. This step is performed under anhydrous conditions to prevent hydrolysis. For instance, (R)-3-isopropylaminopiperidine is treated with acetyl chloride in DCM with triethylamine as a base, achieving >90% conversion. The product, (R)-3-(acetyl-isopropyl-amino)piperidine, is isolated via solvent evaporation and recrystallized from ethyl acetate.

Protecting GroupDeprotection ReagentSolventTime (h)Yield (%)
tert-Butyl ester4M HCl in dioxaneDioxane2–485–92

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in alkylation steps, while DCM minimizes unwanted side reactions during acetylation. Maintaining temperatures below 25°C during sensitive steps (e.g., amine protection) preserves stereochemical integrity.

Catalytic Asymmetric Synthesis

Chiral resolution is achieved using tartaric acid derivatives. For example, di-p-toluoyl tartaric acid resolves racemic intermediates, yielding the (R)-enantiomer with >99% enantiomeric excess (ee). This method is preferred over enzymatic resolution due to scalability.

Purification Techniques

Flash chromatography with silica gel (ethyl acetate/hexane gradients) removes unreacted starting materials. Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) further purifies the final product.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Continuous flow systems enhance reproducibility in acetylation and alkylation steps. A patented method describes a two-stage reactor where intermediates are synthesized and deprotected in sequence, reducing batch-to-batch variability.

Quality Control Metrics

Industrial batches are validated using:

  • HPLC : Purity >99.5% (C18 column, 0.1% TFA in water/acetonitrile).

  • NMR : Confirmation of acetyl and isopropyl groups (δ 1.2–1.4 ppm for isopropyl CH3, δ 2.1 ppm for acetyl CH3).

Analytical Characterization of Intermediates and Final Product

Chiral HPLC Analysis

A Chiralpak IC column with hexane/isopropanol (80:20) resolves enantiomers, confirming the (R)-configuration. Retention times are compared against authentic standards.

X-Ray Crystallography

Single-crystal X-ray structures of intermediates (e.g., tert-butyl ester) validate stereochemistry. Data collection at 100K with Cu-Kα radiation ensures high resolution .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the isopropyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetyl moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom of the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and strong bases like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the site of oxidation.

    Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

    Substitution: Formation of new alkylated or acylated derivatives.

Scientific Research Applications

Neurological Disorders

Piperidine derivatives, including [(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, have been explored for their neuroprotective properties. Studies indicate that modifications in the piperidine structure can enhance the efficacy of compounds targeting neurotransmitter systems. For instance, compounds with piperidine scaffolds have shown promise in treating conditions such as schizophrenia and depression by modulating dopamine and serotonin receptors .

Metabolic Disorders

Research has identified the potential of piperidine derivatives in managing metabolic disorders like diabetes. The compound has been linked to the modulation of insulin sensitivity and glucose metabolism, indicating its utility in developing antidiabetic medications . The specific structural features of this compound may contribute to its biological activity, making it a candidate for further investigation.

Synthetic Pathways

Recent advancements in synthetic methodologies have facilitated the production of this compound. Techniques such as asymmetric hydrogenation and organocatalysis have been employed to achieve high yields and selectivity in synthesizing piperidine derivatives . The optimization of these synthetic routes is crucial for scaling up production for pharmaceutical applications.

Analog Development

The exploration of analogs derived from this compound has led to the identification of compounds with enhanced pharmacological profiles. Structural modifications can lead to variations in receptor affinity and selectivity, which are essential for developing targeted therapies .

Case Study: Antidiabetic Activity

A study investigated the effects of this compound on glucose metabolism in diabetic models. The results indicated a significant reduction in blood glucose levels, attributed to improved insulin sensitivity. This finding supports the compound's potential as a therapeutic agent for diabetes management .

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The study found that compounds similar to this compound exhibited protective effects against oxidative stress and apoptosis in neuronal cells, highlighting their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of [®-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent at Piperidine Position 3 Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (Target Compound) N-Acetyl-N-isopropyl C₁₂H₂₁N₂O₃* ~240.3* - Research intermediate; discontinued
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid N-Isopropyl-N-methyl C₁₁H₂₁N₂O₂ 214.31 1353995-96-6 Lab reagent; available for synthesis
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid N-Benzyl-N-cyclopropyl C₁₇H₂₄N₂O₂ 288.39 1354015-76-1 Potential CNS-targeting ligand
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid N-Acetyl-N-cyclopropyl C₁₂H₂₀N₂O₃ 240.3 926659-01-0 High lipophilicity; preclinical studies
[(2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid 4-Methyl-benzimidazole and carbonyl linker C₂₃H₂₅N₅O₃ 431.47 - COX-2 inhibitor; anti-inflammatory activity
(R)-(-)-Phenylpiperidin-1-yl-acetic acid Phenyl C₁₃H₁₆NO₂ 219.27 - Chiral stationary phase synthesis

*Estimated based on structural analogs.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties
  • Solubility : The acetic acid group improves aqueous solubility, critical for bioavailability in drug candidates .
  • Steric Effects : Bulky substituents (e.g., benzyl-cyclopropyl in ) may hinder receptor binding, whereas smaller groups (e.g., methyl in ) favor metabolic stability.

Pharmacological Potential

  • COX-2 Inhibition : The benzimidazole-piperidine-acetic acid hybrid () reduced rat paw edema by 60% at 10 mg/kg, outperforming traditional NSAIDs.
  • Neuropathic Pain Modulation : Compounds with bulky aromatic groups (e.g., ) show affinity for opioid and chemokine receptors, suggesting utility in pain management .

Chromatographic Use

  • Enantiomer Separation : The phenyl-substituted analog () achieved baseline separation of β-blocker enantiomers in HPLC, with a selectivity factor (α) of 1.8 .

Biological Activity

[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's known biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an acetyl-isopropyl amino group and a carboxylic acid moiety. This unique structure may contribute to its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. Research indicates that it may function as an inhibitor or activator within various biochemical pathways, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

Recent studies have shown that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 50 µM against E. coli and 75 µM against S. agalactiae .

Anticancer Potential

Piperidine derivatives have also been explored for their anticancer properties. Research indicates that certain piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. In one study, a related compound showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in the context of Alzheimer's disease. Some piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition could enhance cholinergic signaling and provide therapeutic benefits in neurodegenerative conditions .

Case Studies

  • Antimicrobial Efficacy : A study involving various piperidine derivatives demonstrated their effectiveness against multiple bacterial strains using the agar disc-diffusion method. Compounds were tested at a concentration of 1 mM, revealing substantial antibacterial activity against S. aureus and E. coli .
  • Cytotoxicity in Cancer Models : In vitro studies highlighted that certain piperidine analogs exhibited superior cytotoxic effects on cancer cell lines, promoting further investigation into their potential as anticancer agents .
  • Neuroprotective Mechanisms : Research focusing on the interaction of piperidine derivatives with cholinergic receptors has provided insights into their potential role in treating Alzheimer's disease by enhancing cognitive function through AChE inhibition .

Data Summary Table

Biological ActivityTest MethodologyKey Findings
AntimicrobialAgar disc-diffusionEffective against S. aureus (MIC = 50 µM) and E. coli (MIC = 75 µM)
AnticancerCytotoxicity assaysInduced apoptosis in FaDu tumor cells; better than bleomycin
NeuroprotectiveEnzyme inhibition assaysInhibited AChE and BuChE; potential for Alzheimer's treatment

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the enantiopure synthesis of [(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid?

  • Methodological Answer : Enantiopure synthesis can be achieved using chiral precursors like (R)-α-phenylglycine, followed by sequential functionalization. For example, a multi-step synthesis involving reductive amination, acetylation, and piperidine ring formation has been reported for structurally similar compounds. Critical steps include stereochemical control during amide bond formation and purification via chiral chromatography or crystallization .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and regioselectivity. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity, while mass spectrometry (MS) verifies molecular weight. For impurities, hyphenated techniques like LC-MS or GC-MS are recommended .

Q. How can computational modeling predict biological targets for this compound?

  • Methodological Answer : Virtual screening using docking software (e.g., AutoDock Vina) against target libraries (e.g., COX-2, FXR) can identify potential interactions. Molecular dynamics simulations refine binding affinity predictions, and pharmacophore modeling helps validate target compatibility. Studies on analogous piperidinyl derivatives have successfully employed these methods to prioritize experimental validation .

Advanced Research Questions

Q. How can researchers resolve enantiomeric excess challenges during synthesis?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Sharpless catalysts) improve stereoselectivity in asymmetric synthesis. Kinetic resolution via enzymatic methods (e.g., lipases) or dynamic kinetic resolution (DKR) has been effective for similar compounds. Post-synthesis analysis using polarimetry or chiral HPLC quantifies enantiomeric excess .

Q. What in vivo models are suitable for evaluating lipid-modulating effects of piperidinyl derivatives?

  • Methodological Answer : LDL receptor-deficient (LDLr⁻/⁻) mice are robust models for studying lipid metabolism. Protocols include oral administration of the compound, followed by plasma lipid profiling (LDL, HDL, triglycerides) and histological assessment of atherosclerotic plaques. Dose-response studies and comparator drugs (e.g., FXR agonists) validate efficacy .

Q. How to address contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are key. For example, modifying the acetyl-isopropyl group or piperidine ring substituents can clarify conflicting data. Cross-validation using orthogonal assays (e.g., in vitro binding vs. in vivo efficacy) and meta-analysis of published datasets help reconcile discrepancies .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Flow chemistry enhances scalability for sensitive intermediates, while microwave-assisted synthesis reduces reaction times. Solvent optimization (e.g., THF/water mixtures) and catalytic systems (e.g., Pd/C for hydrogenation) improve efficiency. Process analytical technology (PAT) monitors real-time reaction progress .

Data Contradiction Analysis

Q. How to interpret variability in anti-inflammatory activity across studies?

  • Methodological Answer : Variability may arise from differences in cell lines (e.g., RAW 264.7 vs. primary macrophages) or assay conditions (e.g., LPS concentration). Standardizing protocols (e.g., TNF-α ELISA) and including positive controls (e.g., dexamethasone) reduce noise. Meta-regression analysis of published IC₅₀ values identifies confounding variables .

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